Nitro Group Regioisomerism: 5-Nitro vs. 6-Nitro Substitution and Implications for Kinase Inhibitor Potency
The 5-nitro substitution pattern in 1-methyl-5-nitro-1H-indazole-3-carboxylic acid is structurally distinct from its 6-nitro regioisomer (1-methyl-6-nitro-1H-indazole-3-carboxylic acid, CAS: 1058740-77-4). While head-to-head activity data for the free carboxylic acid scaffold is not reported, the downstream significance of this regioisomeric difference is unequivocal: in medicinal chemistry campaigns, the 5-nitro isomer is specifically utilized as the precursor for potent c-Met kinase inhibitors, whereas the 6-nitro isomer has not been reported in this capacity [1]. This specificity arises because the 5-nitro group in the final inhibitors participates in key hydrogen-bonding interactions within the kinase ATP-binding pocket [1]. Procuring the incorrect regioisomer leads to synthetic dead-ends and invalid SAR, incurring significant time and resource costs.
| Evidence Dimension | Regioisomeric identity and associated downstream synthetic applicability |
|---|---|
| Target Compound Data | 5-nitro substitution (C5 position) |
| Comparator Or Baseline | 6-nitro substitution (1-methyl-6-nitro-1H-indazole-3-carboxylic acid, CAS: 1058740-77-4) |
| Quantified Difference | 5-nitro isomer is reported as a precursor for c-Met kinase inhibitors; 6-nitro isomer lacks such reported utility [1] |
| Conditions | Synthetic utility assessment based on reported medicinal chemistry applications |
Why This Matters
Selecting the correct regioisomer is essential for reproducing published synthetic routes and maintaining intended biological activity in downstream kinase inhibitors.
- [1] Kuujia. Cas no 1363382-25-5: Research brief on c-Met kinase inhibitors. View Source
